molecular formula C7H11Li B14435811 lithium;4,4-dimethylpent-2-yne CAS No. 74317-35-4

lithium;4,4-dimethylpent-2-yne

Cat. No.: B14435811
CAS No.: 74317-35-4
M. Wt: 102.1 g/mol
InChI Key: AMIAVKSDYGVVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;4,4-dimethylpent-2-yne is an organic compound with the molecular formula C7H12Li It is a lithium salt of 4,4-dimethylpent-2-yne, which is an alkyne characterized by a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4,4-dimethylpent-2-yne typically involves the deprotonation of 4,4-dimethylpent-2-yne using a strong base such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or cyclohexane to ensure the solubility of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reactors, automated systems for handling reactive intermediates, and stringent control of reaction conditions to ensure safety and consistency.

Chemical Reactions Analysis

Types of Reactions

Lithium;4,4-dimethylpent-2-yne undergoes various types of chemical reactions, including:

    Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride), leading to the formation of dihaloalkanes or haloalkenes.

    Substitution Reactions: The lithium atom can be replaced by other electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized to form ketones or carboxylic acids, and reduced to form alkanes or alkenes.

Common Reagents and Conditions

    Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a solvent such as dichloromethane.

    Hydrohalogenation: Hydrogen halides (e.g., HCl, HBr) in an inert solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).

Major Products

    Dihaloalkanes: From halogenation reactions.

    Haloalkenes: From hydrohalogenation reactions.

    Ketones and Carboxylic Acids: From oxidation reactions.

    Alkanes and Alkenes: From reduction reactions.

Scientific Research Applications

Lithium;4,4-dimethylpent-2-yne has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Organometallic Chemistry: The compound is used to study the reactivity and mechanisms of organolithium compounds.

    Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of lithium;4,4-dimethylpent-2-yne involves the interaction of the lithium cation with the π-electrons of the alkyne. This interaction stabilizes the compound and makes it highly reactive towards electrophiles. The lithium cation can also coordinate with other ligands, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylpent-2-yne: The parent alkyne without the lithium cation.

    Lithium Acetylide: A simpler lithium-alkyne compound with a similar reactivity profile.

    Lithium Phenylacetylide: Another lithium-alkyne compound with an aromatic substituent.

Uniqueness

Lithium;4,4-dimethylpent-2-yne is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically demanding molecules.

Properties

CAS No.

74317-35-4

Molecular Formula

C7H11Li

Molecular Weight

102.1 g/mol

IUPAC Name

lithium;4,4-dimethylpent-2-yne

InChI

InChI=1S/C7H11.Li/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1

InChI Key

AMIAVKSDYGVVHT-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)C#C[CH2-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.